2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide
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Description
2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide is a chemical compound with the linear formula C13H13ClN2OS . It has a molecular weight of 280.778 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H13ClN2OS . This indicates that the molecule is composed of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Activity
A study focused on the synthesis of new thiazole derivatives, including compounds similar to 2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide, and evaluated their antimicrobial and cytotoxic activities. Among the synthesized compounds, some showed significant antibacterial and anticandidal effects against various strains, highlighting their potential as antimicrobial agents (Dawbaa et al., 2021).
Antitumor Activity and Molecular Docking Study
Another research synthesized a series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. Some compounds exhibited excellent antitumor properties, suggesting their potential application in cancer therapy (El-Azab et al., 2017).
Mechanistic Studies and Applications
Mechanisms of Action and Structural Analysis
Research into the molecular structure, electronic properties, and vibrational spectra of similar thiazole compounds has provided insights into their potential applications in cancer therapy through photodynamic therapy and as Type II photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Antiproliferative and Antimicrobial Properties
Schiff bases and imides derived from 1,3,4-thiadiazole compounds were synthesized and showed good antihypertensive α-blocking activity, low toxicity, and some compounds demonstrated antimicrobial action. These findings highlight the potential for utilizing these compounds in therapeutic applications with specific combinations of activities (Abdel-Wahab et al., 2008).
Inhibitory Activities Against Enzymes
Novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and investigated for their lipase and α-glucosidase inhibition. Some compounds exhibited significant inhibitory activities, suggesting their potential use in treating diseases related to these enzymes (Bekircan et al., 2015).
properties
IUPAC Name |
2-chloro-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-3-5-11(6-4-9)7-12-8-16-14(19-12)17-13(18)10(2)15/h3-6,8,10H,7H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKINMCPDUMJGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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